3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate
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Overview
Description
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound features a quinoline moiety fused with a benzoquinoline structure, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate, often involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming increasingly popular . These methods not only improve efficiency but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide derivative.
Reduction: Reduction reactions can be used to modify the quinoline ring, often using reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit specific enzymes involved in cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Known for its anticancer properties.
3-Benzoylquinoline: Used in the synthesis of complex organic molecules.
4-Quinolinecarboxylate: Exhibits antimicrobial activity.
Uniqueness
3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate stands out due to its unique fusion of quinoline and benzoquinoline structures. This fusion enhances its chemical stability and broadens its range of applications in various fields .
Properties
CAS No. |
62707-32-8 |
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Molecular Formula |
C28H24N2O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-methylbutyl 3-quinolin-2-ylbenzo[f]quinoline-1-carboxylate |
InChI |
InChI=1S/C28H24N2O2/c1-18(2)15-16-32-28(31)22-17-26(24-13-12-20-8-4-6-10-23(20)29-24)30-25-14-11-19-7-3-5-9-21(19)27(22)25/h3-14,17-18H,15-16H2,1-2H3 |
InChI Key |
AUDMRICZYLEONM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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